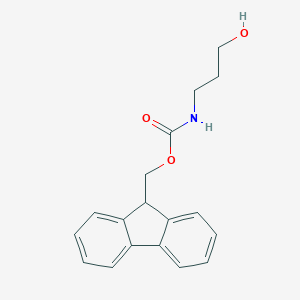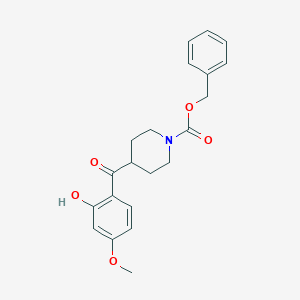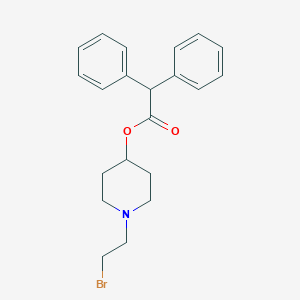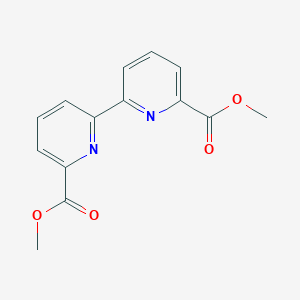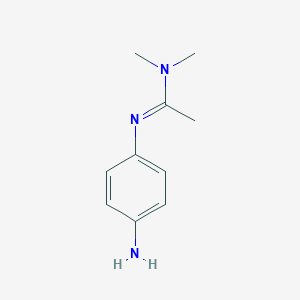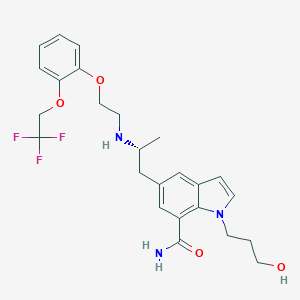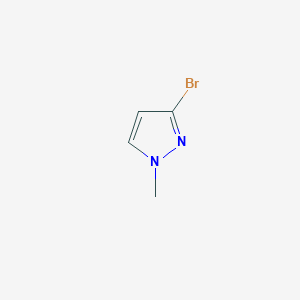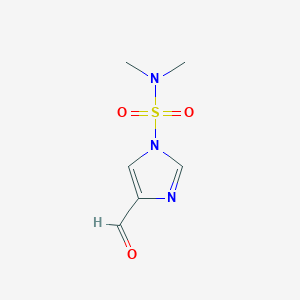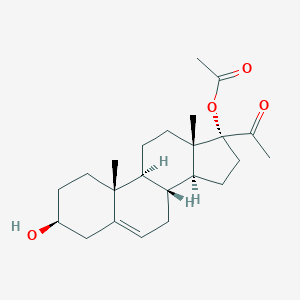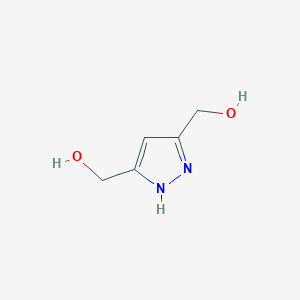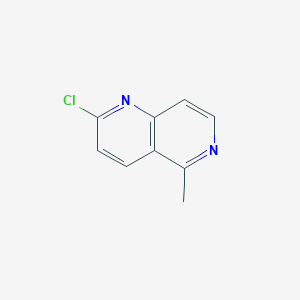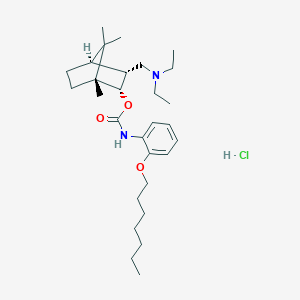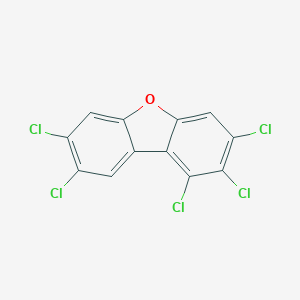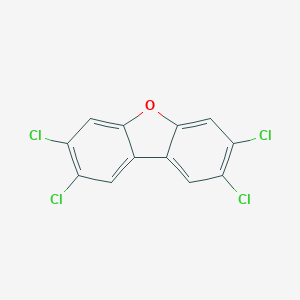
Ethyl (2-ethynylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-ethynylphenyl)carbamate, also known as AY-9944, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of Ethyl (2-ethynylphenyl)carbamate involves its inhibition of HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor to cholesterol. By inhibiting this enzyme, Ethyl (2-ethynylphenyl)carbamate reduces the production of cholesterol in cells. This mechanism has been used to study the effects of cholesterol on various biological processes.
Biochemische Und Physiologische Effekte
Ethyl (2-ethynylphenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been used to study the role of cholesterol in various diseases such as atherosclerosis, and has been shown to reduce cholesterol levels in cells. Additionally, Ethyl (2-ethynylphenyl)carbamate has been used to study the effects of cholesterol on the development of the nervous system, and has been shown to affect the growth of neurons in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (2-ethynylphenyl)carbamate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the effects of cholesterol on various biological processes. However, there are also limitations to its use. Ethyl (2-ethynylphenyl)carbamate is a relatively non-specific inhibitor of HMG-CoA reductase, and may affect other biological processes in addition to cholesterol synthesis. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (2-ethynylphenyl)carbamate in scientific research. One area of interest is the role of cholesterol in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ethyl (2-ethynylphenyl)carbamate has been shown to affect the growth of neurons in vitro, and further research could investigate its potential use as a therapeutic agent for these diseases. Additionally, Ethyl (2-ethynylphenyl)carbamate could be used to study the effects of cholesterol on other biological processes, such as immune function and inflammation. Overall, Ethyl (2-ethynylphenyl)carbamate is a valuable tool for investigating the role of cholesterol in various biological processes, and has the potential to contribute to future advancements in scientific research.
Synthesemethoden
The synthesis of Ethyl (2-ethynylphenyl)carbamate involves the reaction of 2-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, ethyl (2-ethynylphenyl)carbamate. This synthesis method has been well-established and is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-ethynylphenyl)carbamate has been used in numerous scientific studies to investigate its effects on various biological processes. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels in cells and has been used to study the role of cholesterol in various diseases such as atherosclerosis.
Eigenschaften
CAS-Nummer |
148550-52-1 |
|---|---|
Produktname |
Ethyl (2-ethynylphenyl)carbamate |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
ethyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13) |
InChI-Schlüssel |
JIVDSVMOLSICNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
Synonyme |
Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



